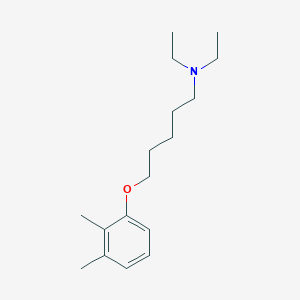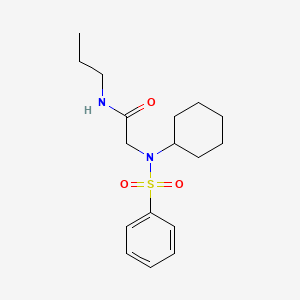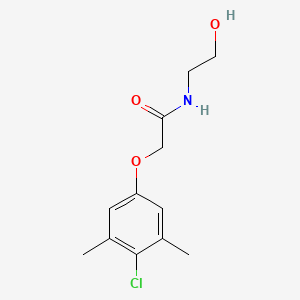
5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine
Descripción general
Descripción
5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine, also known as DPPE, is a chemical compound that belongs to the family of amphetamines. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. DPPE has been shown to have a variety of effects on the body, including increasing the release of neurotransmitters and stimulating the central nervous system.
Mecanismo De Acción
5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine works by increasing the release of neurotransmitters in the brain, which leads to increased activity in the central nervous system. It also binds to and activates certain receptors in the brain, which further enhances its effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as stimulate the release of glucose from the liver. It also increases the levels of certain hormones in the body, including cortisol and adrenaline. These effects make this compound a potent stimulant that can have both positive and negative effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. It also has a variety of potential therapeutic applications, which make it a valuable tool for studying the effects of neurotransmitters on the brain. However, there are also some limitations to the use of this compound in lab experiments. It is a potent stimulant that can have negative effects on the body, and it can be difficult to control the dosage and duration of exposure.
Direcciones Futuras
There are several potential future directions for research on 5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of depression, anxiety, and ADHD. Another area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, there is a need for further research on the long-term effects of this compound on the body, as well as its potential for abuse and addiction. Overall, this compound has significant potential for scientific research and therapeutic applications, and further research in this area is warranted.
Aplicaciones Científicas De Investigación
5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been used extensively in scientific research due to its potential therapeutic properties. It has been shown to have a variety of effects on the body, including increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These effects make this compound a promising candidate for the treatment of a variety of conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
5-(2,3-dimethylphenoxy)-N,N-diethylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)13-8-7-9-14-19-17-12-10-11-15(3)16(17)4/h10-12H,5-9,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQDMXKXLOTELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705755.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4705760.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4705770.png)
![7-amino-2-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4705777.png)

![1-(1,3-benzodioxol-5-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4705783.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4705788.png)



![N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4705841.png)
![methyl 4-{[N-(2-cyanoethyl)-N-methylglycyl]amino}benzoate](/img/structure/B4705842.png)

![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4705861.png)